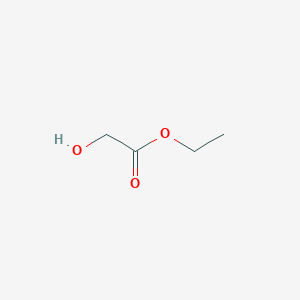

Ethyl glycolate

Description

Properties

IUPAC Name |

ethyl 2-hydroxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c1-2-7-4(6)3-5/h5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZANNOFHADGWOLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060772 | |

| Record name | Acetic acid, hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Acros Organics MSDS] | |

| Record name | Ethyl glycolate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20781 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

623-50-7 | |

| Record name | Ethyl glycolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl glycolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl glycolate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-hydroxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl glycollate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL GLYCOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C306E91WFK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to the Fundamental Properties of Ethyl Glycolate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl glycolate (ethyl 2-hydroxyacetate), a simple α-hydroxy ester, is a versatile building block in organic synthesis, finding significant application in the pharmaceutical and agrochemical industries.[1][2] Its bifunctional nature, possessing both a hydroxyl and an ester group, allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.[2] This guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and key safety information.

Chemical and Physical Properties

This compound is a clear, colorless liquid with a characteristic sweet, ethereal odor.[3] It is highly soluble in water and polar organic solvents.[3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C4H8O3 | [2] |

| Molecular Weight | 104.10 g/mol | [2] |

| CAS Number | 623-50-7 | [4] |

| Appearance | Clear, colorless liquid | [5][6] |

| Odor | Sweet, ethereal | [3] |

| Boiling Point | 158-159 °C | [5] |

| Density | 1.1 g/mL at 25 °C | |

| Flash Point | 62 °C (143.6 °F) | [5][7] |

| Solubility | Very soluble in water, alcohols, acetone, acetates. Slightly soluble in ethyl ether. Sparingly soluble in hydrocarbon solvents. | [3] |

| Refractive Index (n20/D) | 1.419 |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. Key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are summarized below.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | δ (ppm): 1.29 (t, 3H, CH₃), 3.1 (br s, 1H, OH), 4.16 (s, 2H, OCH₂), 4.24 (q, 2H, COOCH₂) |

| ¹³C NMR | δ (ppm): 14.1 (CH₃), 60.8 (OCH₂), 61.5 (COOCH₂), 172.5 (C=O) |

| Mass Spec. (EI) | Key m/z values: 104 (M+), 75, 59, 45, 31 (base peak), 29.[4] |

| Infrared (IR) | Key absorption peaks (cm⁻¹): 3450 (br, O-H stretch), 2980 (C-H stretch), 1740 (s, C=O ester stretch), 1210, 1090 (C-O stretch).[8][9] |

Synthesis and Reactions

Synthesis of this compound via Fischer Esterification

A common and straightforward method for the synthesis of this compound is the Fischer esterification of glycolic acid with ethanol, using an acid catalyst.[3]

Caption: Fischer Esterification of Glycolic Acid.

Experimental Protocol: Fischer Esterification of Glycolic Acid

Materials:

-

Glycolic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl aqueous solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Distilled water

Procedure:

-

To a solution of glycolic acid in an excess of anhydrous ethanol, cautiously add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.

-

To the residue, add a mixture of water and ethyl acetate.

-

Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate and filter.

-

Remove the solvent (ethyl acetate) using a rotary evaporator to yield the crude this compound.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Key Reactions of this compound

This compound can undergo a variety of reactions, including hydrolysis, transesterification, and oxidation, making it a versatile intermediate.[3]

Caption: Common Reactions of this compound.

Safety and Handling

This compound is considered an irritant and requires careful handling to avoid exposure.[5][6] Key safety information is summarized in Table 3.

Table 3: Safety and Toxicology Data for this compound

| Hazard Category | Information | Reference(s) |

| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][7] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][7] |

| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, and a lab coat are recommended. Work in a well-ventilated area or under a chemical fume hood. | [5] |

| Storage | Keep in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and flame. | [5] |

| Incompatibilities | Strong oxidizing agents, strong bases. | [5] |

Logical Relationships of Properties

The fundamental properties of this compound are interconnected and dictate its applications and handling requirements.

Caption: Property Relationships of this compound.

Conclusion

This compound is a valuable chemical intermediate with a well-defined set of physical, chemical, and spectroscopic properties. Its synthesis via Fischer esterification is a robust and scalable method. A thorough understanding of its reactivity and safety profile is crucial for its effective and safe utilization in research and development, particularly within the pharmaceutical and agrochemical sectors. The data and protocols presented in this guide serve as a comprehensive resource for professionals working with this versatile molecule.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound | 623-50-7 [chemicalbook.com]

- 3. This compound(623-50-7) IR Spectrum [m.chemicalbook.com]

- 4. This compound | C4H8O3 | CID 12184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Ethyl glycolate structure and chemical formula C4H8O3.

An In-depth Technical Guide to Ethyl Glycolate: Structure, Properties, and Applications

Abstract

This compound (CAS No. 623-50-7), the ethyl ester of glycolic acid, is a versatile organic compound with the chemical formula C4H8O3.[1][2][3][4] Characterized by its hydroxyl and ester functional groups, it serves as a crucial intermediate and building block in the synthesis of a wide array of chemical products.[1][5] This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physical and chemical properties, synthesis protocols, and significant applications in the pharmaceutical, agrochemical, and polymer industries. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Structure and Identification

This compound, also known as ethyl 2-hydroxyacetate, is a simple yet functionally important molecule.[1][4] Its structure consists of a two-carbon glycolic acid backbone with an ethyl group attached to the carboxylic acid via an ester linkage.

-

IUPAC Name : ethyl 2-hydroxyacetate[1]

-

Synonyms : Ethyl hydroxyacetate, Glycolic acid ethyl ester[3][6]

Physicochemical Properties

This compound is a clear, colorless liquid with a characteristic mild, sweet, and ethereal odor.[3][6][10] Its physical and chemical properties are summarized in the tables below.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Boiling Point | 158-159 °C | [6][10][11][12] |

| Melting Point | >300 °C (decomposes) | [6][11][12] |

| Density | 1.1 g/mL at 25 °C | [6][11][12] |

| Refractive Index (n20/D) | 1.419 | [6][11][12] |

| Flash Point | 143 °F (61.7 °C) | [6][10] |

| Vapor Pressure | 1.39 hPa at 20°C (est.) | [8] |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Very soluble | [6][11][12] |

| Alcohols | Very soluble | [6][11][12] |

| Acetone | Very soluble | [6][11][12] |

| Acetates | Very soluble | [6][11][12] |

| Ethyl Ether | Slightly soluble | [6][11][12] |

| Hydrocarbon Solvents | Sparingly soluble | [6][11][12] |

Chemical Reactivity and Pathways

This compound's reactivity is dictated by its two functional groups: the hydroxyl group and the ester group. It can undergo various transformations, making it a versatile synthetic intermediate.[5] Key reactions include hydrolysis, transesterification, and polymerization.[1][10]

Caption: Key chemical transformations of this compound.

In biological systems, this compound is metabolized to glycolate (glycolic acid).[1] This can then enter metabolic pathways, such as the one involving glycolate oxidase, which is relevant in the context of ethylene glycol metabolism and toxicity.[1]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the common laboratory-scale synthesis of this compound from glycolic acid and ethanol.[1][10]

Objective: To synthesize this compound through the acid-catalyzed esterification of glycolic acid.

Materials:

-

Glycolic acid

-

Absolute ethanol (excess)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Distillation apparatus

-

Reflux condenser

-

Separatory funnel

Procedure:

-

In a round-bottom flask, dissolve glycolic acid in an excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.

-

Attach a reflux condenser and heat the mixture to reflux for several hours to drive the reaction to completion.[1]

-

After cooling, neutralize the excess acid by washing the reaction mixture with a saturated sodium bicarbonate solution in a separatory funnel.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and purify the resulting crude this compound by fractional distillation.[1] Collect the fraction boiling at 158-159 °C.

Caption: Workflow for the synthesis of this compound.

Hydrolysis of this compound

This protocol outlines the procedure for hydrolyzing this compound back to its constituent acid and alcohol.[1][10]

Objective: To hydrolyze this compound to glycolic acid and ethanol.

Materials:

-

This compound

-

Aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH)

-

Heating mantle

-

Condenser

Procedure:

-

Place this compound in a round-bottom flask.

-

Add an aqueous solution of either a strong acid or a strong base.

-

Attach a condenser and heat the mixture under reflux for 1-2 hours.

-

Cool the reaction mixture.

-

If acid-catalyzed, the products (glycolic acid and ethanol) are in the solution.

-

If base-catalyzed (saponification), the sodium salt of glycolic acid is formed. Acidify the mixture to protonate the carboxylate and obtain glycolic acid.

-

The products can be separated and purified using appropriate techniques like distillation or crystallization.

Applications in Research and Drug Development

This compound is a pivotal starting material and intermediate in organic synthesis.[1][6] Its bifunctional nature allows it to be a versatile building block for more complex molecules.

Caption: Role of this compound as a versatile chemical intermediate.

-

Pharmaceutical Synthesis : It is a key intermediate in the synthesis of various pharmaceutical compounds and complex, pharmacologically active molecules.[1][13] Its structure is incorporated into drug candidates, making it vital for drug discovery and development processes.[13]

-

Agrochemicals : In the agrochemical industry, this compound serves as an intermediate for producing herbicides and pesticides.[1] It can also act as a solvent in certain formulations.[1]

-

Polymer Chemistry : this compound is used in the enzymatic polycondensation of α-hydroxy acids to create biodegradable plastics.[1] It is also a substrate for synthesizing copolymers with desirable properties for biomedical applications like drug delivery systems and tissue engineering.[1]

-

Solvents and Other Uses : Due to its ability to dissolve a wide range of substances, it is used as a specialty solvent in paints, coatings, and inks.[3][10]

Safety and Handling

This compound is a combustible liquid and can cause skin, eye, and respiratory tract irritation.[6][11][14] Proper safety precautions are mandatory when handling this chemical.

-

Handling : Use in a well-ventilated area.[15] Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15][16] Keep away from heat, sparks, and open flames.[14][16]

-

Storage : Store in a cool, dry, well-ventilated place in a tightly closed container.[14][15][16]

-

First Aid :

-

Skin Contact : Wash off immediately with soap and plenty of water.[14][15]

-

Eye Contact : Rinse immediately with plenty of water for at least 15 minutes.[14][15]

-

Inhalation : Move to fresh air. If breathing is difficult, give oxygen.[15]

-

Ingestion : Do NOT induce vomiting. Rinse mouth and drink plenty of water.[15]

-

In all cases of exposure, seek immediate medical attention.[15]

-

Conclusion

This compound is a chemical compound of significant industrial and research importance. Its straightforward structure, combined with the dual reactivity of its hydroxyl and ester groups, makes it an indispensable building block for a diverse range of products. A thorough understanding of its properties, synthesis, and reactivity is essential for professionals leveraging this compound in pharmaceuticals, agrochemicals, and material science. Adherence to strict safety protocols is crucial to ensure its safe handling and application.

References

- 1. This compound | 623-50-7 | Benchchem [benchchem.com]

- 2. This compound | C4H8O3 | CID 12184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 623-50-7: this compound | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. CN101735054A - Method for preparing this compound - Google Patents [patents.google.com]

- 6. This compound | 623-50-7 [chemicalbook.com]

- 7. This compound (623-50-7) at Nordmann - nordmann.global [nordmann.global]

- 8. scent.vn [scent.vn]

- 9. PubChemLite - this compound (C4H8O3) [pubchemlite.lcsb.uni.lu]

- 10. nbinno.com [nbinno.com]

- 11. chembk.com [chembk.com]

- 12. jnfuturechemical.com [jnfuturechemical.com]

- 13. nbinno.com [nbinno.com]

- 14. fishersci.com [fishersci.com]

- 15. This compound(623-50-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 16. WERCS Studio - Application Error [assets.thermofisher.cn]

Ethyl Glycolate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ethyl glycolate, a versatile organic compound with significant applications in the pharmaceutical, agrochemical, and polymer industries. This document outlines its chemical identity, physicochemical properties, synthesis methodologies, and its role in relevant metabolic pathways.

Chemical Identity and Properties

This compound, also known by its IUPAC name ethyl 2-hydroxyacetate, is the ethyl ester of glycolic acid.[1] It is a colorless liquid with a characteristic ethereal, fruity odor.[2][3]

IUPAC Name: ethyl 2-hydroxyacetate[6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, application in chemical synthesis, and for the development of analytical methods.

| Property | Value | Reference(s) |

| Molecular Formula | C4H8O3 | [4][5] |

| Molecular Weight | 104.10 g/mol | [6] |

| Boiling Point | 158-159 °C | [2][4] |

| Density | 1.1 g/mL at 25 °C | [2][4] |

| Refractive Index | n20/D 1.419 | [2][4] |

| Flash Point | 62 °C (143.6 °F) - closed cup | |

| Water Solubility | Very soluble | [2][4] |

| Solubility in Organic Solvents | Soluble in ethanol, methanol, acetone, and ethyl acetate.[2][3][4] |

Synthesis of this compound

This compound can be synthesized through several chemical routes. The two most common and industrially relevant methods are the Fischer esterification of glycolic acid with ethanol and the catalytic hydrogenation of diethyl oxalate.

Experimental Protocol: Esterification of Glycolic Acid

This method involves the direct reaction of glycolic acid with ethanol in the presence of an acid catalyst to form this compound and water.

Materials:

-

Glycolic acid

-

Absolute ethanol

-

Acid catalyst (e.g., perfluorosulfonic acid resin, sulfuric acid)[1][7]

-

Water-carrying agent (e.g., benzene, toluene)[7]

Procedure:

-

In a reaction vessel equipped with a reflux condenser and a water separator (e.g., Dean-Stark apparatus), combine glycolic acid and an excess of absolute ethanol (a molar ratio of approximately 1:3 is recommended).[7]

-

Add a suitable water-carrying agent to the mixture.

-

Introduce the acid catalyst to the reaction mixture.

-

Heat the mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the water separator, driving the equilibrium towards the product side.

-

Continue the reflux until no more water is collected in the separator, indicating the completion of the reaction.[7]

-

After cooling, filter the reaction mixture to remove the catalyst.

-

The excess ethanol and the water-carrying agent are removed from the filtrate by distillation, typically under reduced pressure.

-

The crude this compound is then purified by fractional distillation under reduced pressure to yield the pure product.[7]

Experimental Protocol: Hydrogenation of Diethyl Oxalate

This method involves the selective hydrogenation of diethyl oxalate to produce this compound. This process can be controlled to favor the formation of this compound over the complete hydrogenation to ethylene glycol.

Materials:

-

Diethyl oxalate

-

Hydrogen gas

-

Hydrogenation catalyst (e.g., copper-based catalysts like copper chromite or supported copper catalysts)[8]

-

Solvent (optional, the reaction can be carried out in the vapor phase)

Procedure:

-

The hydrogenation is typically performed in a fixed-bed reactor packed with the hydrogenation catalyst.

-

The catalyst is activated according to the manufacturer's specifications, which often involves reduction under a hydrogen stream at an elevated temperature.

-

Diethyl oxalate is vaporized and mixed with a stream of hydrogen gas. The molar ratio of hydrogen to diethyl oxalate is a critical parameter and is generally kept high to ensure efficient conversion.[8]

-

The gas mixture is passed through the heated catalyst bed. The reaction temperature and pressure are carefully controlled to optimize the selectivity towards this compound. Typical conditions can range from 180-250°C and pressures from 20-50 atm.

-

The product stream exiting the reactor is cooled to condense the liquid products, which include this compound, unreacted diethyl oxalate, ethanol, and ethylene glycol.

-

The this compound is then separated from the other components and purified by fractional distillation.

Role in Metabolic Pathways

This compound is readily hydrolyzed in biological systems to glycolic acid and ethanol.[1] Glycolic acid is a key intermediate in several metabolic pathways, most notably the glyoxylate cycle, which is a variation of the tricarboxylic acid (TCA) cycle. An engineered metabolic pathway in microorganisms like E. coli, known as the modified glyoxylate shunt, is utilized for the biotechnological production of glycolic acid.[9]

Below is a diagram illustrating the key steps in a modified glyoxylate shunt for the production of glycolic acid.

Figure 1. Simplified diagram of the modified glyoxylate shunt for glycolic acid production.

Applications in Research and Drug Development

This compound serves as a crucial building block in organic synthesis, particularly in the pharmaceutical and agrochemical sectors.[2][10] Its bifunctional nature, containing both a hydroxyl and an ester group, allows for a wide range of chemical transformations.

-

Pharmaceutical Intermediate: It is a key starting material for the synthesis of various complex organic molecules and active pharmaceutical ingredients (APIs).[1]

-

Agrochemical Synthesis: this compound is used as an intermediate in the production of certain herbicides and pesticides.[1]

-

Polymer Chemistry: It is employed in the synthesis of biodegradable polymers, such as poly(glycolic acid) (PGA) and its copolymers, which have applications in medical sutures, drug delivery systems, and tissue engineering.[1]

-

Solvent: Due to its favorable properties, it can also be used as a specialty solvent in various chemical processes.[2][11]

The continued availability of high-purity this compound is essential for advancing research and development in these critical areas. Its versatility ensures its role as a valuable component in the toolbox of synthetic chemists and drug development professionals.

References

- 1. This compound | 623-50-7 | Benchchem [benchchem.com]

- 2. This compound | 623-50-7 [chemicalbook.com]

- 3. scent.vn [scent.vn]

- 4. This compound [chembk.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C4H8O3 | CID 12184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN100408544C - The synthetic method of glycolate - Google Patents [patents.google.com]

- 8. US4112245A - Process for the preparation of ethylene glycol - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

A Comprehensive Guide to the Nomenclature of Ethyl 2-Hydroxyacetate for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of the common synonyms, chemical identifiers, and nomenclature for ethyl 2-hydroxyacetate. A clear understanding of these alternative names is crucial for researchers, scientists, and drug development professionals to ensure accurate communication, literature searches, and chemical sourcing.

Synonyms and Chemical Identifiers

Ethyl 2-hydroxyacetate is known by a variety of names in scientific literature and chemical databases. The following table summarizes the most frequently encountered synonyms and key chemical identifiers to facilitate unambiguous identification of this compound.

| Nomenclature Type | Name/Identifier | Source/Reference |

| IUPAC Name | ethyl 2-hydroxyacetate | [1][2] |

| Common Synonyms | Ethyl glycolate | [1][2][3][4][5][6][7][8][9] |

| Ethyl hydroxyacetate | [1][2][3][4][6][8][10][11] | |

| Glycolic acid ethyl ester | [1][2][4][5][6][7][8] | |

| Hydroxyacetic acid ethyl ester | [1][2][4][8][10] | |

| 2-Hydroxyacetic acid ethyl ester | [2][3][7][8][11] | |

| Acetic acid, 2-hydroxy-, ethyl ester | [1][2][6][10] | |

| Acetic acid, hydroxy-, ethyl ester | [1][2][6][7][10] | |

| Ethyl glycollate | [1][2][6][7][10] | |

| CAS Number | 623-50-7 | [1][2][3][4][6][7][8][9][11][12] |

| Molecular Formula | C4H8O3 | [1][2][3][6][7][8][9][12] |

| InChI Key | ZANNOFHADGWOLI-UHFFFAOYSA-N | [1][2][9] |

| SMILES | CCOC(=O)CO | [1][2][7][9][12] |

| UNII | C306E91WFK | [1][2] |

| NSC Number | 8835 | [1][8] |

Logical Relationships of Nomenclature

The various synonyms for ethyl 2-hydroxyacetate arise from different systematic and common naming conventions. The following diagram illustrates the logical relationship between the IUPAC name and its common synonyms, highlighting the parent acid and the ester functional group.

Caption: Relationship between the IUPAC name and common synonyms.

Experimental Protocols

While this guide focuses on nomenclature, a brief note on experimental context is relevant. This compound has been investigated as a prodrug of glycolic acid to decrease skin irritation and improve skin penetration[8].

Experimental Workflow for Prodrug Evaluation

The following diagram outlines a general experimental workflow for evaluating the efficacy and safety of a prodrug like this compound compared to its active parent compound.

References

- 1. This compound | C4H8O3 | CID 12184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. scbt.com [scbt.com]

- 4. This compound | 623-50-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 5. This compound (623-50-7) at Nordmann - nordmann.global [nordmann.global]

- 6. CAS 623-50-7: this compound | CymitQuimica [cymitquimica.com]

- 7. ethyl 2-hydroxyacetate | 623-50-7 | Buy Now [molport.com]

- 8. theclinivex.com [theclinivex.com]

- 9. This compound, 95% | Fisher Scientific [fishersci.ca]

- 10. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 11. This compound 98 623-50-7 [sigmaaldrich.com]

- 12. Synthonix, Inc > 623-50-7 | Ethyl 2-hydroxyacetate [synthonix.com]

An In-depth Technical Guide to the Primary Synthesis Routes for Ethyl Glycolate from Glycolic Acid

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, the ethyl ester of glycolic acid, is a valuable chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers. Its bifunctional nature, containing both a hydroxyl and an ester group, allows for a variety of chemical transformations. The primary and most direct industrial method for synthesizing this compound is the acid-catalyzed esterification of glycolic acid with ethanol. This guide provides a detailed overview of this core synthesis route, focusing on the Fischer-Speier esterification, and presents quantitative data, experimental protocols, and process visualizations to support research and development activities.

Primary Synthesis Route: Fischer-Speier Esterification

The most common and economically viable method for producing this compound from glycolic acid is the Fischer-Speier esterification.[1] This reversible reaction involves heating the carboxylic acid (glycolic acid) with an excess of alcohol (ethanol) in the presence of a strong acid catalyst.[2][3]

The overall reaction is as follows:

HOCH₂COOH + CH₃CH₂OH ⇌ HOCH₂COOCH₂CH₃ + H₂O (Glycolic Acid + Ethanol ⇌ this compound + Water)

To achieve high yields, the equilibrium must be shifted towards the products.[4] This is typically accomplished by using a large excess of the alcohol or by removing water as it is formed, for instance, through azeotropic distillation using a Dean-Stark apparatus.[1][5]

Reaction Mechanism

The Fischer esterification proceeds through a series of reversible protonation and nucleophilic acyl substitution steps. The acid catalyst protonates the carbonyl oxygen of the glycolic acid, enhancing its electrophilicity. The nucleophilic oxygen of ethanol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule, followed by deprotonation, yield the final this compound and regenerate the acid catalyst.[2][6]

Caption: Mechanism of Acid-Catalyzed Fischer Esterification.

Catalysts

A variety of strong acids can be used to catalyze the reaction. Common choices include:

-

Homogeneous Catalysts: Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective and widely used.[1]

-

Heterogeneous Catalysts: Solid acid catalysts like perfluorosulfonic acid (PFSA) resins (e.g., Nafion®) and other ion-exchange resins (e.g., Amberlyst) offer advantages in terms of easier separation from the reaction mixture and potential for recycling.[7]

Quantitative Data Summary

The following table summarizes quantitative data from various reported synthesis protocols for glycolic acid esters via Fischer esterification.

| Catalyst | Alcohol | Glycolic Acid : Alcohol (Molar Ratio) | Catalyst Loading | Temperature (°C) | Time (h) | Yield / Conversion | Reference |

| Perfluorosulfonic Acid Resin | Ethanol | 1 : 3 | ~132% (w/w of Glycolic Acid) | Reflux | 22 | 86% Yield | [8] |

| Sulfuric Acid (H₂SO₄) | Ethanol | (Excess Ethanol) | Catalytic (e.g., 3 mL for 8 g acid) | Reflux | 2 | 95% Yield | [5] |

| Sulfuric Acid (H₂SO₄) | n-Butanol | 1 : 3 | 1.32 wt.% | 70 | 4 | ~45% Conversion | [7] |

| Amberlyst 15 | n-Butanol | 1 : 3 | 1.32 wt.% | 70 | 4 | ~35% Conversion | [7] |

| Nafion NR50® | n-Butanol | 1 : 3 | 1.32 wt.% | 70 | 4 | ~28% Conversion | [7] |

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of this compound from glycolic acid.

Protocol 1: Heterogeneous Catalysis with Perfluorosulfonic Acid Resin

This protocol is adapted from a patented industrial method and is suitable for larger-scale synthesis.

-

Materials:

-

Glycolic acid (760g, 10 mol)

-

Absolute ethanol (1.74 L, 30 mol)

-

Benzene (3.5 L, as water-carrying agent)

-

Perfluorosulfonic acid resin (1000g)

-

-

Apparatus:

-

10 L two-necked flask

-

Magnetic stirrer and stir bar

-

Heating oil bath

-

Water separator (Dean-Stark trap)

-

Reflux condenser

-

Rotary evaporator and distillation setup

-

-

Procedure:

-

Charge the 10 L flask with glycolic acid (760g), absolute ethanol (1.74 L), benzene (3.5 L), and the perfluorosulfonic acid resin (1000g).

-

Assemble the flask with the water separator and reflux condenser.

-

Heat the mixture to reflux using the oil bath with continuous stirring.

-

Continue reflux for approximately 22 hours, or until no more water is collected in the separator.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to recover the solid resin catalyst.

-

Remove the excess ethanol and benzene from the filtrate under reduced pressure using a rotary evaporator.

-

Purify the remaining liquid by distillation (atmospheric or vacuum) to obtain pure this compound. The reported yield for this procedure is 86%.

-

Protocol 2: Homogeneous Catalysis with Sulfuric Acid

This protocol is a typical laboratory-scale procedure for Fischer esterification.[5]

-

Materials:

-

Hydroxy acid (e.g., Glycolic Acid, 0.044 mol)

-

Anhydrous ethanol (200 mL)

-

Concentrated sulfuric acid (H₂SO₄, 3 mL)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Apparatus:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

In a round-bottom flask, dissolve the glycolic acid (0.044 mol) in anhydrous ethanol (200 mL).

-

Carefully add concentrated sulfuric acid (3 mL) to the solution.

-

Heat the mixture to reflux and maintain for 2 hours.

-

After cooling, remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Add water (50 mL) and ethyl acetate (200 mL) to the residue and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.

-

Dry the organic phase over anhydrous Na₂SO₄.

-

Filter to remove the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude this compound. Further purification can be achieved by distillation. The reported yield for a similar hydroxy acid is 95%.[5]

-

Caption: General Experimental Workflow for this compound Synthesis.

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. cerritos.edu [cerritos.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. Reactive Distillation of Glycolic Acid Using Heterogeneous Catalysts: Experimental Studies and Process Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Ethyl Glycolate: A Technical Overview of Production Methodologies

For Researchers, Scientists, and Drug Development Professionals

Ethyl glycolate, the ethyl ester of glycolic acid, is a valuable building block in organic synthesis, finding applications as a precursor for pharmaceuticals, agrochemicals, and polymers.[1] Its bifunctional nature, containing both a hydroxyl and an ester group, allows for a variety of chemical transformations.[2] This technical guide provides an in-depth overview of the core production methods for this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying chemical pathways and workflows.

Esterification of Glycolic Acid with Ethanol

The most common and industrially practiced method for producing this compound is the direct esterification of glycolic acid with ethanol.[1][3] This reversible reaction is typically catalyzed by an acid.[3]

Reaction Pathway

The esterification reaction proceeds by the protonation of the carboxylic acid group of glycolic acid, making it more susceptible to nucleophilic attack by ethanol. A water molecule is subsequently eliminated, and deprotonation of the intermediate yields this compound.

Experimental Protocols and Quantitative Data

Various acid catalysts, both homogeneous and heterogeneous, have been investigated for this reaction. The choice of catalyst and reaction conditions significantly impacts the conversion and yield.

Homogeneous Catalysis:

A typical laboratory-scale procedure involves refluxing a mixture of glycolic acid and ethanol in the presence of a strong acid catalyst like sulfuric acid.[1]

-

Protocol: In a two-necked flask, glycolic acid (10 mol), absolute ethanol (30 mol), a water-carrying agent such as benzene (3.5 L), and a catalyst like perfluorosulfonic acid resin (1000g) are mixed. The mixture is heated to reflux for 22 hours, with the water of reaction being removed by a Dean-Stark apparatus. After cooling and filtration, the pure this compound is obtained by distillation.[4]

Heterogeneous Catalysis:

Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst 70), offer advantages in terms of catalyst separation and reusability.[1]

-

Protocol: The esterification is carried out in a batch reactor at temperatures between 50°C and 75°C. The reaction kinetics can be modeled to understand the influence of catalyst loading, temperature, and the presence of water.[1]

| Catalyst Type | Catalyst | Temperature (°C) | Molar Ratio (Ethanol:Acid) | Conversion (%) | Selectivity (%) | Reference |

| Homogeneous | Sulfuric Acid | Reflux | - | - | - | [1] |

| Heterogeneous | Perfluorosulfonic Acid Resin | Reflux | 3:1 | - | - | [4] |

| Heterogeneous | Amberlyst 70 | 50-75 | - | - | - | [1] |

| Heterogeneous | Amberlyst-36 | 87.3 | 3.8:1 | 87.3 | - | [5] |

Table 1: Comparison of Catalytic Systems for Glycolic Acid Esterification

Carbonylation of Formaldehyde

An alternative route to this compound involves the carbonylation of formaldehyde to produce glycolic acid, which is subsequently esterified.[6][7] This method is attractive due to the potential use of synthesis gas (a mixture of CO and H₂) as a feedstock.[5]

Reaction Pathway

This process typically occurs in two main stages. First, formaldehyde reacts with carbon monoxide and water under high pressure and in the presence of an acid catalyst to form glycolic acid (Koch reaction).[8][9] The resulting glycolic acid is then esterified with ethanol.

Experimental Protocols and Quantitative Data

The carbonylation step is the critical part of this process, requiring high pressures and temperatures.

-

Protocol: The carbonylation of formaldehyde can be carried out in a fixed-bed reactor with a molar ratio of formaldehyde to CO of 1:5. Using a metal solid acid catalyst, the reaction proceeds at a weight hourly space velocity of 2 h⁻¹. The product mixture is then passed through a flash separator at 60°C, and the liquid phase is dehydrated to concentrate the glycolic acid before esterification.[8] The historical DuPont process operated at 200°C and 400 to 700 bar using sulfuric acid as a catalyst.[10]

| Catalyst | Temperature (°C) | Pressure (bar) | Formaldehyde Conversion (%) | Glycolic Acid Selectivity (%) | Reference |

| Sulfuric Acid | 200 | 400-700 | - | 90 (molar yield) | [10][11] |

| Metal Solid Acid | - | - | 97.5 | 98.1 | [8] |

| ZSM-5 | - | - | - | High selectivity to mthis compound | [12] |

| Silicotungstic Acid | 150 | - | High yields of mthis compound | - | [13][14] |

Table 2: Performance of Catalysts in Formaldehyde Carbonylation to Glycolic Acid/Esters

Hydrogenation of Diethyl Oxalate

This compound can be produced as an intermediate in the hydrogenation of diethyl oxalate to ethylene glycol.[15] This process typically involves a two-step approach: the oxidative carbonylation of ethanol to diethyl oxalate, followed by its hydrogenation.

Reaction Pathway

First, ethanol is reacted with carbon monoxide and oxygen in the presence of a palladium catalyst to form diethyl oxalate. Subsequently, the diethyl oxalate is hydrogenated over a copper-based catalyst. This compound is formed as an intermediate during this hydrogenation step.

Experimental Protocols and Quantitative Data

Step 1: Synthesis of Diethyl Oxalate

-

Protocol: A reaction mixture of ethanol (10.0 g), tetrabutylammonium iodide (0.2 mmol), and 10% Pd/C (10 mol %) is placed in a stainless steel autoclave. The autoclave is pressurized with oxygen (6 atm) and carbon monoxide (25 atm) and stirred for 8 hours at 70°C.[16]

Step 2: Hydrogenation to this compound/Ethylene Glycol

-

Protocol: The vaporized diethyl oxalate/hydrogen mixture is passed over a copper chromite catalyst at 220°C under 450 psia (approximately 31 bar) hydrogen pressure.[15]

| Catalyst | Temperature (°C) | Pressure (bar) | Diethyl Oxalate Conversion (%) | Ethylene Glycol Selectivity (%) | Note | Reference |

| Copper Chromite | 220 | ~31 | 100 | >95 | This compound is a detected trace product. | [15] |

| Cu/SiO₂ | - | 25 | - | 98 (yield) | For ethylene glycol production. | [17] |

| Boron-modified Ag/SiO₂ | - | - | 88.3 | 89.3 (to mthis compound) | For selective production of mthis compound from dimethyl oxalate. | [18] |

Table 3: Hydrogenation of Oxalate Esters

Conversion from Biomass

A sustainable approach for producing glycolate esters involves the chemocatalytic conversion of cellulosic biomass.[6][19] This method typically produces mthis compound, but the principles can be extended to this compound by using ethanol as the solvent.

Reaction Pathway

Cellulose is first hydrolyzed to glucose, which then undergoes retro-aldol condensation to form glycolaldehyde. The glycolaldehyde is subsequently oxidized and esterified in the presence of an alcohol to yield the corresponding glycolate ester.

Experimental Protocol and Quantitative Data

-

Protocol: Cellulose is converted in a one-pot reaction in methanol at 240°C and 1 MPa of oxygen, using a tungsten-based catalyst. The resulting mthis compound can be separated by distillation.[6][19]

| Catalyst | Temperature (°C) | Pressure (MPa O₂) | Substrate | Product | Yield | Reference |

| Tungsten-based | 240 | 1 | Cellulose | Mthis compound | 57.7 C% | [6][19] |

| Ni-WOx/SAPO-11 | 240 | 4 (H₂) | Cellulose | Ethylene Glycol | 66.6% | [20] |

| 5%Al-8%Ni-25%W/NaZSM-5 | 220 | 7 (H₂) | Cellulose | Ethylene Glycol | 89% (C mol%) | [21] |

Table 4: Catalytic Conversion of Biomass to Glycolate Esters and Ethylene Glycol

Synthesis from Glyoxal

An alternative starting material for glycolate ester synthesis is glyoxal. This method is reported to reduce raw material costs and avoid the self-polymerization issues associated with glycolic acid.[2][22]

Reaction Pathway

Glyoxal undergoes a disproportionation reaction (Cannizzaro-type reaction) in the presence of a base catalyst and an alcohol to form the corresponding glycolate ester.

Experimental Protocol and Quantitative Data

-

Protocol: A 40-50 wt% aqueous solution of glyoxal is reacted with a C₄-C₈ alcohol in the presence of an activated HZSM-5 molecular sieve catalyst under a nitrogen pressure of 0.10-0.15 MPa at 140-180°C for 0.5-1.5 hours. The target glycolate ester is then collected from the reaction products by distillation.[22] Using a MgO-ZrO₂ catalyst at 150°C, a nearly 100% yield of mthis compound from a methanolic glyoxal solution was achieved after 1 hour.[23]

| Catalyst | Temperature (°C) | Pressure (MPa) | Glyoxal Conversion (%) | Glycolate Ester Yield (%) | Purity (%) | Reference |

| Activated HZSM-5 | 140-180 | 0.10-0.15 | 100 | >75 | >98 | [22] |

| MgO-ZrO₂ | 150 | - | ~100 | ~100 (mthis compound) | - | [23] |

| 20MgO-ZrO₂/Al₂O₃ | 180 | - | 98 | 93 (mthis compound) | - | [2] |

Table 5: Performance of Catalysts in the Conversion of Glyoxal to Glycolate Esters

Conclusion

The production of this compound can be achieved through several distinct chemical routes. The traditional esterification of glycolic acid with ethanol remains a robust and widely used method. Carbonylation of formaldehyde offers a pathway from syngas-derived feedstocks, though it requires high-pressure operations. The hydrogenation of diethyl oxalate presents an integrated process where this compound is an intermediate. More sustainable approaches utilizing biomass or glyoxal as starting materials are emerging as promising alternatives, with high yields and selectivities being reported under specific catalytic conditions. The choice of production method will ultimately depend on factors such as feedstock availability and cost, desired scale of production, and the capital investment in specialized equipment. Further research into catalyst development and process optimization for these routes will continue to enhance the efficiency and economic viability of this compound synthesis.

References

- 1. Autocatalyzed and heterogeneously catalyzed esterification kinetics of glycolic acid with ethanol - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 2. science.lpnu.ua [science.lpnu.ua]

- 3. researchgate.net [researchgate.net]

- 4. Reactive Distillation of Glycolic Acid Using Heterogeneous Catalysts: Experimental Studies and Process Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chemocatalytic Conversion of Cellulosic Biomass to Mthis compound, Ethylene Glycol, and Ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. gccpo.org [gccpo.org]

- 11. WO2001049644A1 - Process for the carbonylation of formaldehyde - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. escholarship.org [escholarship.org]

- 14. scispace.com [scispace.com]

- 15. US4112245A - Process for the preparation of ethylene glycol - Google Patents [patents.google.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Directed hydrogenolysis of “cellulose-to-ethylene glycol” using a Ni–WOx based catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Enhanced one-pot selective conversion of cellulose to ethylene glycol over NaZSM-5 supported metal catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. CN101735054A - Method for preparing this compound - Google Patents [patents.google.com]

- 23. ucj.org.ua [ucj.org.ua]

Key safety, handling, and GHS information for ethyl glycolate.

An in-depth technical guide on the core safety, handling, and GHS information for ethyl glycolate, designed for researchers, scientists, and drug development professionals.

Introduction

This compound (CAS No. 623-50-7), also known as ethyl 2-hydroxyacetate, is a clear, colorless liquid with a molecular formula of C4H8O3.[1][2][3][4] It serves as an important raw material and intermediate in organic synthesis, finding applications in the preparation of pharmaceuticals, agrochemicals, and dyes. Given its role in research and development, a thorough understanding of its safety profile and handling requirements is critical for ensuring laboratory safety. This guide provides comprehensive GHS data, toxicological information, and emergency procedures.

GHS Hazard Identification

This compound is classified as a hazardous chemical under the Globally Harmonized System (GHS).[3] The primary hazards are associated with irritation and combustibility.

GHS Classification Summary:

Hazard Statements:

Precautionary Statements:

-

Response: P302 + P352, P305 + P351 + P338.[2]

Caption: GHS Hazard Profile for this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₄H₈O₃ | [1][2][4] |

| Molecular Weight | 104.10 - 104.11 g/mol | [1][2][7] |

| Appearance | Clear, colorless liquid | [1][3][8] |

| Boiling Point | 158 - 159 °C | [3][4] |

| Flash Point | 62 °C / 143.6 °F (closed cup) | [3] |

| Density / Specific Gravity | 1.080 - 1.1 g/mL at 25 °C | [3][4] |

| Vapor Density | 3.6 | [3][8] |

| Refractive Index | 1.419 (at 20 °C) | [4] |

| Water Solubility | Very soluble | [4][8] |

| Partition Coefficient (logP) | -0.2 | [1][7] |

| pKa | 13.14 (Predicted) | [4] |

Toxicological Profile

The toxicological properties of this compound have not been fully investigated.[2][3] However, available data indicates it is an irritant and can cause systemic effects at high doses.

| Effect | Observation | Reference |

| Acute Toxicity (Rat) | LDLo (Lethal dose low, intraperitoneal) = 1,500 mg/kg | [9] |

| Skin Irritation | Causes skin irritation. | [1][2][5][8] |

| Eye Irritation | Causes serious eye irritation. | [1][2][5][8] |

| Respiratory Irritation | May cause respiratory tract irritation. | [1][5][8] |

| Systemic Effects | Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting. | [2][3] |

| Mutagenic/Reproductive Effects | No information available. | [3] |

Safe Handling, Storage, and Emergency Procedures

Adherence to strict safety protocols is mandatory when working with this compound.

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as under a chemical fume hood, to avoid the accumulation of vapors.[8][10]

-

Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[3][8] Avoid contact with eyes, skin, and clothing.[8]

-

Safe Handling Practices: Keep away from heat, sparks, open flames, and other ignition sources.[2][3] Avoid breathing mist, vapors, or spray.[3]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield.[8]

-

Skin Protection: Wear suitable protective gloves and clothing to prevent skin exposure.[8]

-

Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required. If workplace conditions warrant a respirator, a program that meets OSHA or European standards must be followed.[8]

-

Storage

Emergency Procedures

The following workflow outlines the general response to an incident involving this compound.

Caption: Workflow for this compound Exposure or Spill.

First-Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2][3][8]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[2][3][8]

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Get medical attention.[2][3][8]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink 2-4 cupfuls of milk or water if the person is conscious and alert. Get medical attention.[2][5][8]

Spill and Leak Containment:

-

Ensure adequate ventilation.[8]

-

Absorb the material with an inert substance (e.g., dry sand or earth) and place it into a suitable, clean, dry, closed container for disposal.[8][11]

-

Dispose of the waste in accordance with local, state, and federal regulations.[2][3][11]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[3][11]

-

Hazards: Poisonous gases, including carbon monoxide and carbon dioxide, are produced in a fire.[3][11]

-

Procedure: Use water spray to keep fire-exposed containers cool.[11]

Methodologies for Key Experiments

The source Safety Data Sheets (SDSs) for this compound provide the results of safety and hazard testing but do not detail the specific experimental protocols (e.g., OECD, ASTM guidelines) used. However, the general methodologies for determining these key data points are standardized.

-

GHS Classification Determination: The GHS classification is not the result of a single experiment but an evaluation of all available data against the criteria set forth in the UN GHS "Purple Book". For instance, the "Skin Irritation, Category 2" classification is typically based on results from in vivo animal studies (like the Draize rabbit test) or validated in vitro methods that measure cell viability or tissue damage after exposure. The weight of evidence from all available sources is used to make the final classification.

-

Flash Point Measurement: The flash point is the lowest temperature at which a liquid can form an ignitable mixture in the air near its surface. For this compound, this was determined using a "closed-cup" method. In a typical closed-cup test (e.g., Pensky-Martens or Tag Closed Cup), the liquid is heated in a sealed container at a controlled rate. An ignition source is periodically introduced into the vapor space inside the cup. The flash point is the temperature at which a flash is observed.

-

Acute Toxicity (LDLo): The LDLo (Lethal Dose Low) is the lowest dose of a substance reported to have caused death in a particular animal species under specific test conditions. The reported value of 1,500 mg/kg for rats was determined via intraperitoneal injection.[9] In such a study, different doses of the substance are administered to groups of animals, and mortality is observed over a set period. This data helps identify the potential for acute toxicity.

References

- 1. This compound | C4H8O3 | CID 12184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. jnfuturechemical.com [jnfuturechemical.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. This compound | 623-50-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 7. scent.vn [scent.vn]

- 8. This compound(623-50-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 10. Ethylene Glycol: Understanding Its Health Effects and Safety Measures for Proper Handling - Nanjing Chemical Material Corp. [njchm.com]

- 11. nj.gov [nj.gov]

Ethyl Glycolate: A Comprehensive Technical Guide to its Biological Activities and Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl glycolate, the ethyl ester of glycolic acid, is a versatile organic compound with applications spanning the pharmaceutical, agrochemical, and cosmetic industries. Its biological significance primarily stems from its role as a prodrug of glycolic acid, offering a less irritating and more permeable alternative for topical delivery. This technical guide provides an in-depth analysis of the biological activities and effects of this compound, consolidating available toxicological data, exploring its metabolic fate, and detailing its applications in various scientific domains. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and chemical safety assessment.

Chemical and Physical Properties

This compound is a colorless liquid with a fruity odor. Its key chemical and physical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 623-50-7 | [1][2] |

| Molecular Formula | C4H8O3 | [1][2] |

| Molecular Weight | 104.10 g/mol | [1][2] |

| Boiling Point | 158-159 °C | [1] |

| Density | 1.1 g/mL at 25 °C | [1] |

| Flash Point | 62 °C | [1] |

| Solubility | Soluble in water, alcohol, and ether | [1] |

Toxicological Profile

The toxicological profile of this compound is not as extensively characterized as its parent compound, ethylene glycol. However, available data from in vivo and in vitro studies provide insights into its potential hazards.

Acute Toxicity

Quantitative data on the acute toxicity of this compound is limited. The following table summarizes the available information. It is important to note that much of the toxicity data for related compounds, like ethylene glycol, is included for context, as glycolic acid is a primary metabolite and key mediator of toxicity.

| Test | Species | Route | LD50/Result | Reference(s) |

| Acute Dermal LD50 | Rabbit | Dermal | > 2000 mg/kg | [3] |

| Acute Oral LD50 (of Ethylene Glycol) | Mouse | Oral | 1,598 mg/kg BW | [4][5] |

| Acute Oral LD50 (of Ethylene Glycol) | Mouse | Oral | 5,840–15,400 mg/kg | [4][5] |

| Acute Dermal LD50 (of a related glycol ether) | Rabbit | Dermal | > 22,270 mg/kg | [6] |

Skin and Eye Irritation

This compound is classified as a skin and eye irritant.[7] Studies have shown it to be less irritating than its parent compound, glycolic acid.

-

Skin Irritation: In a study on rabbits, a 24-hour occluded contact with 0.5 ml of a related glycol ether resulted in minor erythema and edema.[6] However, conflicting reports exist, with another study observing necrosis in 3 out of 6 treated rabbits.[3] A human primary irritation patch test with a 48-hour occluded application of 0.2 ml of a related glycol ether showed evidence of irritation.[6]

-

Eye Irritation: Instillation of 0.1 ml of a related glycol ether into the rabbit eye resulted in minor transient iritis and conjunctival irritation with discharge.[6]

Genotoxicity

This compound and its metabolites have been evaluated for their mutagenic potential using the Ames test. The results were negative for Salmonella typhimurium strains TA 97a, TA 98, TA 100, and TA 102, both with and without metabolic activation (rat S9 mix).[2]

Metabolism and Pharmacokinetics

The primary metabolic pathway for this compound involves its hydrolysis to glycolic acid and ethanol. This conversion is a key aspect of its biological activity, particularly when used as a prodrug.

Figure 1: Primary metabolic pathway of this compound.

The metabolism of ethylene glycol, the parent diol of glycolic acid, is well-documented and provides a model for the subsequent fate of the glycolic acid formed from this compound. Ethylene glycol is metabolized in the liver by alcohol dehydrogenase to glycoaldehyde, which is then rapidly oxidized to glycolic acid. Glycolic acid is the primary contributor to the metabolic acidosis observed in ethylene glycol poisoning. It is further metabolized to glyoxylic acid and then to oxalic acid, which can form calcium oxalate crystals and lead to renal toxicity.[8][9]

Figure 2: Metabolic pathway of ethylene glycol, relevant to the fate of glycolic acid derived from this compound.

Biological Activities and Applications

Prodrug for Glycolic Acid

One of the most significant biological applications of this compound is its use as a prodrug for glycolic acid. Glycolic acid is an alpha-hydroxy acid (AHA) widely used in dermatology for its exfoliating and skin-renewing properties. However, its acidity can cause skin irritation. This compound, being less acidic, can penetrate the skin more effectively and with less irritation, subsequently hydrolyzing to release glycolic acid within the skin.

Pharmaceutical and Agrochemical Synthesis

This compound serves as a versatile intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its bifunctional nature (hydroxyl and ester groups) allows for a range of chemical modifications.[10]

Solvent in Formulations

Due to its solvent properties, this compound is used in various formulations, including cosmetics and agrochemicals, to dissolve active ingredients and enhance their stability and delivery.

Experimental Protocols

This section provides an overview of the standard methodologies used to assess the biological effects of chemicals like this compound. While specific protocols for this compound are not always available in the public domain, these general procedures form the basis of such evaluations.

Acute Oral and Dermal Toxicity (LD50)

Figure 3: General workflow for an acute toxicity study.

Principle: To determine the median lethal dose (LD50) of a substance following a single oral or dermal administration. General Procedure (as per OECD Guidelines 401 & 402):

-

Animal Selection: Healthy, young adult animals (e.g., rats for oral toxicity, rabbits for dermal toxicity) are used.

-

Dose Administration: The test substance is administered in graduated doses to several groups of experimental animals, one dose being used per group. For dermal application, the substance is applied to a shaved area of the skin and held in contact with an occlusive dressing for 24 hours.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of up to 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period.

-

LD50 Calculation: The LD50 is calculated using a statistical method (e.g., probit analysis).

Draize Skin and Eye Irritation Test

Figure 4: Workflow for the Draize irritation test.

Principle: To assess the potential of a substance to cause irritation to the skin or eyes.[1][11] General Procedure (as per OECD Guidelines 404 & 405):

-

Animal Selection: Albino rabbits are typically used.

-

Application: For skin irritation, a small amount of the test substance (0.5 mL or 0.5 g) is applied to a shaved patch of skin under a gauze patch. For eye irritation, the substance is instilled into the conjunctival sac of one eye.

-

Observation and Scoring: The application site is examined for signs of irritation (erythema and edema for skin; corneal opacity, iritis, and conjunctivitis for eyes) at specified intervals (e.g., 1, 24, 48, and 72 hours) and scored according to a standardized scale.[7][12][13][14][15][16][17]

-

Classification: The substance is classified based on the severity and reversibility of the observed irritation.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

Figure 5: General workflow for an MTT cytotoxicity assay.

Principle: To determine the concentration of a substance that inhibits cell growth by 50% (IC50). This assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][18][19][20][21][22][23][24][25] General Procedure:

-

Cell Culture: Human cell lines such as keratinocytes (HaCaT) or fibroblasts (MRC-5) are cultured in 96-well plates.

-

Treatment: Cells are exposed to a range of concentrations of the test substance (this compound).

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow viable cells to convert the yellow MTT into purple formazan crystals.

-

Solubilization: A solubilizing agent is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader.

-

IC50 Calculation: The IC50 value is determined from the dose-response curve.

Ames Test (Bacterial Reverse Mutation Assay)

Figure 6: General workflow for the Ames test.

Principle: To assess the mutagenic potential of a chemical by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[11][26][27] General Procedure (as per OECD Guideline 471):

-

Bacterial Strains: Several strains of S. typhimurium with different mutations in the histidine operon are used.

-

Exposure: The bacteria are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).[26]

-

Plating: The treated bacteria are plated on a minimal agar medium that lacks histidine.

-

Incubation: The plates are incubated for 48-72 hours.

-

Colony Counting: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies. The number of revertant colonies is counted.

-

Analysis: A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.

In Vitro Dermal Penetration (Franz Diffusion Cell)

Figure 7: General workflow for an in vitro dermal penetration study.

Principle: To measure the rate of absorption of a substance through the skin.[28][29][30][31] General Procedure (as per OECD Guideline 428):

-

Skin Preparation: Excised skin from human or animal sources is used as the membrane.

-

Franz Cell Assembly: The skin is mounted between the donor and receptor chambers of a Franz diffusion cell. The receptor chamber is filled with a physiological solution.

-

Application: The test substance is applied to the surface of the skin in the donor chamber.

-

Sampling: At various time points, samples are withdrawn from the receptor fluid.

-

Analysis: The concentration of the test substance and/or its metabolites in the receptor fluid is quantified using an appropriate analytical method (e.g., HPLC).

-

Data Analysis: The cumulative amount of substance penetrated per unit area is plotted against time to determine the flux and permeability coefficient.

In Vitro Metabolism (Liver Microsomes)

Figure 8: General workflow for an in vitro metabolism study using liver microsomes.

Principle: To investigate the metabolic stability and profile of a compound using liver microsomes, which contain key drug-metabolizing enzymes.[9][32][33] General Procedure:

-

Microsome Preparation: Liver microsomes are prepared from homogenized liver tissue by differential centrifugation.

-

Incubation: The test substance (this compound) is incubated with the liver microsomes in the presence of NADPH (a cofactor for cytochrome P450 enzymes).

-

Time Course: Aliquots are taken at various time points, and the reaction is stopped.

-

Analysis: The samples are analyzed by a suitable method (e.g., LC-MS) to measure the concentration of the parent compound and identify any metabolites formed.

-

Data Analysis: The rate of disappearance of the parent compound is used to calculate the metabolic stability (e.g., half-life, intrinsic clearance).

Conclusion

This compound demonstrates a range of biological activities, primarily centered around its function as a less irritating and more permeable prodrug of glycolic acid. Its toxicological profile suggests it is a skin and eye irritant, with limited data available on its acute systemic toxicity. It does not appear to be mutagenic in the Ames test. The metabolism of this compound proceeds via hydrolysis to glycolic acid, the subsequent metabolism of which is well-understood in the context of ethylene glycol toxicology. Its utility as a synthetic intermediate and solvent further underscores its importance in various industrial and scientific applications. Further research is warranted to provide more comprehensive quantitative toxicological data and to fully elucidate its pharmacokinetic profile. This guide serves as a foundational resource for professionals working with or developing products containing this compound.

References

- 1. Draize test - Wikipedia [en.wikipedia.org]

- 2. Mutagenicity of ethylene glycol ethers and of their metabolites in Salmonella typhimurium his- - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 5. Acute toxicity effects of ethylene glycol on lethal dose 50 (LD50), urine production, and histopathology change renal tubule cell in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. csssds.info [csssds.info]

- 7. draize skin irritation: Topics by Science.gov [science.gov]

- 8. Disposition and metabolism of ethylene glycol 2-ethylhexyl ether in Sprague Dawley rats, B6C3F1/N mice, and in vitro in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of the metabolism of ethylene glycol and glycolic acid in vitro by precision-cut tissue slices from female rat, rabbit and human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enzymatic deconjugation of catecholamines in human and rat plasma and red blood cell lysate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ames test - Wikipedia [en.wikipedia.org]

- 12. daikinchemicals.com [daikinchemicals.com]

- 13. Analysis of Draize Eye Irritation Testing and its Prediction by Mining Publicly Available 2008–2014 REACH Data - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ecetoc.org [ecetoc.org]

- 15. scielo.br [scielo.br]

- 16. Skin Irritation Test - Creative Biolabs [creative-biolabs.com]

- 17. Eye irritation: in vivo rabbit eye test template for pre-existing data - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. HaCaT Keratinocytes Response on Antimicrobial Atelocollagen Substrates: Extent of Cytotoxicity, Cell Viability and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 23. explorationpub.com [explorationpub.com]

- 24. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 27. m.youtube.com [m.youtube.com]

- 28. Franz Cell Diffusion Testing and Quantitative Confocal Raman Spectroscopy: In Vitro-In Vivo Correlation [mdpi.com]

- 29. Skin absorption in vitro of glycol ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Franz diffusion cell and its implication in skin permeation studies [ouci.dntb.gov.ua]

- 32. Kinetics of ethylene and ethylene oxide in subcellular fractions of lungs and livers of male B6C3F1 mice and male fischer 344 rats and of human livers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Metabolism of ethanol by rat liver microsomal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Atmospheric and Environmental Chemistry of Ethyl Glycolate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract